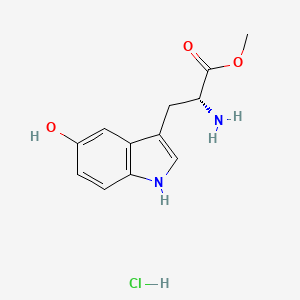
methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride is a compound that belongs to the class of amino acid derivatives It is structurally related to tryptophan, an essential amino acid, and contains an indole ring, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride typically involves the following steps:
N-Alkylation of Indoles or Indolines: The indole or indoline is reacted with methyl acrylate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 50°C for 19-24 hours.
Hydrolysis and Amination: The resulting ester is hydrolyzed to the corresponding acid, which is then subjected to amination to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and as a potential probe for studying indole-related enzymes.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
GRRAMKXEZLMNOK-HNCPQSOCSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















